
17-epi Limaprost
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-epi Limaprost is a synthetic analogue of prostaglandin E1. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is known for its vasodilatory and antithrombotic properties, making it useful in treating various ischemic conditions such as thromboangiitis obliterans and lumbar spinal canal stenosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the key intermediates in the synthesis is a compound that can be prepared using Wittig reactions, which are known for their ability to form double bonds with high efficiency and good chiral control .
Industrial Production Methods: Industrial production of 17-epi Limaprost typically involves optimizing the synthetic route to ensure high yield and purity. This includes the use of protecting groups to prevent unwanted reactions and the careful control of reaction conditions such as temperature and pH. The final product is often purified using techniques like chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions: 17-epi Limaprost undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .
Scientific Research Applications
17-epi Limaprost has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of various chemical reactions and to develop new synthetic methods.
Biology: Studied for its effects on cellular processes such as inflammation and cell signaling.
Medicine: Investigated for its potential therapeutic effects in treating ischemic conditions, pain, and inflammation.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
17-epi Limaprost acts as an agonist at prostaglandin E2 receptors, stimulating the adenylate cyclase-coupled E2 subtype of these receptors. This leads to the production of cyclic adenosine monophosphate (cAMP), which in turn causes smooth muscle relaxation and vasodilation. The compound also inhibits platelet aggregation, contributing to its antithrombotic effects .
Comparison with Similar Compounds
Prostaglandin E1: The parent compound of 17-epi Limaprost, known for its vasodilatory and anti-inflammatory properties.
Prostaglandin E2: Another prostaglandin with similar biological effects but different receptor affinities and mechanisms of action.
Misoprostol: A synthetic prostaglandin E1 analogue used to prevent gastric ulcers and induce labor.
Uniqueness: this compound is unique in its specific receptor affinities and its ability to produce both vasodilatory and antithrombotic effects. Its synthetic route also allows for high chiral control and efficiency, making it a valuable compound for both research and therapeutic applications .
Properties
CAS No. |
75554-85-7 |
|---|---|
Molecular Formula |
C22H36O5 |
Molecular Weight |
380.53 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(2E)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5R)-3-hydroxy-5-methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


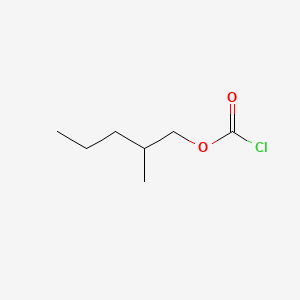
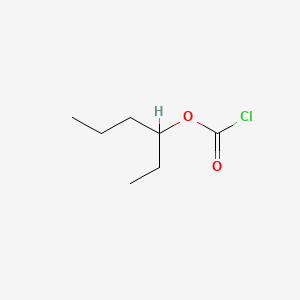
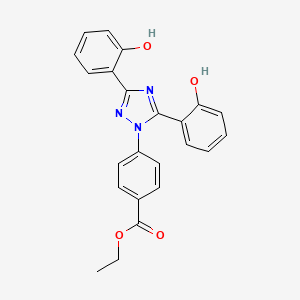
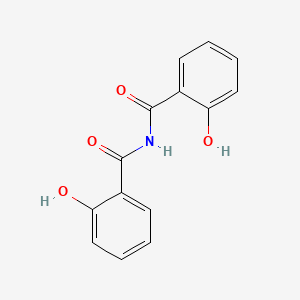
![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)
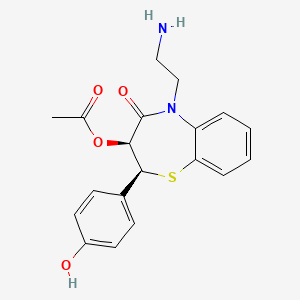
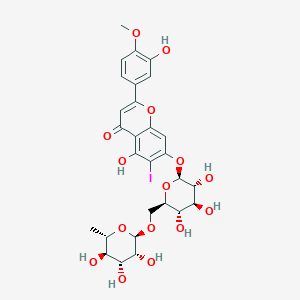
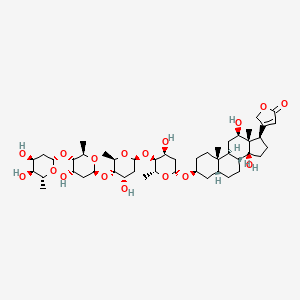
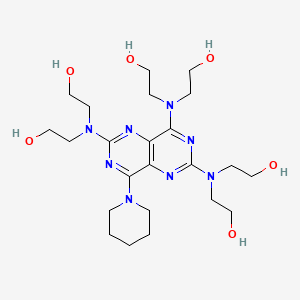
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)
![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)
